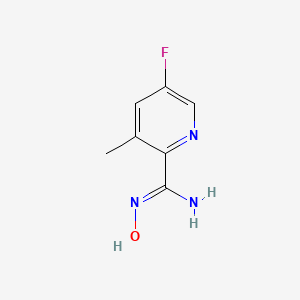
Ethyl 5-fluoro-3-nitropicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-fluoro-3-nitropicolinate is an organic compound with the molecular formula C8H7FN2O4 It is a derivative of picolinic acid, featuring a fluorine atom at the 5-position and a nitro group at the 3-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-3-nitropicolinate typically involves the nitration of ethyl 5-fluoropicolinate. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-fluoro-3-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Ethyl 5-fluoro-3-aminopicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-fluoro-3-nitropicolinic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-fluoro-3-nitropicolinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as fluorinated polymers.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitro and fluorine-containing compounds.
Chemical Synthesis:
Mecanismo De Acción
The mechanism of action of Ethyl 5-fluoro-3-nitropicolinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Ethyl 5-fluoro-3-nitropicolinate can be compared with other similar compounds, such as:
Ethyl 5-fluoropicolinate: Lacks the nitro group, making it less reactive in certain chemical transformations.
Ethyl 3-nitropicolinate: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
5-fluoro-3-nitropyridine: Similar structure but lacks the ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in the combination of the fluorine and nitro groups, which impart distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7FN2O4 |
|---|---|
Peso molecular |
214.15 g/mol |
Nombre IUPAC |
ethyl 5-fluoro-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7FN2O4/c1-2-15-8(12)7-6(11(13)14)3-5(9)4-10-7/h3-4H,2H2,1H3 |
Clave InChI |
USDGLJHNYGGWSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=N1)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide](/img/structure/B13675685.png)
![Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13675694.png)

![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)





![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)


![5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)
